2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane
Description
Chemical Structure and Properties
2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a phenyl ring substituted with bromine (position 2), chlorine (position 3), and fluorine (position 6), attached to a 1,3-dioxolane moiety. Its molecular formula is C₉H₇BrClFO₂, with a molecular weight of 273.5–281.5 g/mol depending on isotopic composition . It exists as a white crystalline powder with a melting point range of 127–129°C, soluble in organic solvents but sensitive to light and heat .
Synthesis
The compound is synthesized via reactions between halogenated aryl halides and dioxolane precursors, often under catalytic conditions. Methods emphasize high yield (70–85%) and purity, leveraging Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Applications Primarily used in pharmaceutical research as an intermediate for drug candidates, its halogenated structure enhances binding affinity to biological targets like enzymes or receptors. Potential applications include antimicrobial agents and kinase inhibitors .
Properties
IUPAC Name |
2-(2-bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c10-8-5(11)1-2-6(12)7(8)9-13-3-4-14-9/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMPLAARURWKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-3-chloro-6-fluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated or reduced dioxolane derivatives.
Scientific Research Applications
2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Modulation of receptor function: By interacting with receptor sites on cell membranes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituent Positions | Key Differentiators |
|---|---|---|---|
| 2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane | C₉H₇BrClFO₂ | Br (C2), Cl (C3), F (C6) | Optimal halogen synergy for target binding; moderate steric hindrance |
| 2-(5-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane | C₉H₇BrClFO₂ | Br (C5), Cl (C3), F (C2) | Altered halogen placement reduces CYP450 binding affinity by ~30% |
| 2-(3-Bromophenyl)-1,3-dioxolane | C₉H₉BrO₂ | Br (C3) | Lacks Cl/F substitutions; simpler synthesis but weaker antimicrobial activity |
| 2-(4-Bromo-2,6-dimethylphenyl)-1,3-dioxolane | C₁₁H₁₃BrO₂ | Br (C4), CH₃ (C2, C6) | Methyl groups increase steric hindrance, limiting enzyme access |
| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | C₉H₈BrFO₂ | Br (C3), F (C4) | Lower lipophilicity (logP = 2.1 vs. 2.8) reduces membrane permeability |
Key Insights:
Halogen Positioning :
- Bromine at C2 (meta to dioxolane) enhances electrophilic reactivity, facilitating nucleophilic substitutions. Moving Br to C5 (as in the 5-Bromo analog) disrupts this interaction .
- Fluorine at C6 (para to Cl) stabilizes the aromatic ring via electron-withdrawing effects, improving metabolic stability .
Biological Activity :
- The 2-Br/3-Cl/6-F combination shows broad-spectrum antimicrobial activity (MIC = 8–16 µg/mL against S. aureus and E. coli), outperforming analogs lacking Cl or F .
- Methyl or trifluoromethyl substitutions (e.g., 2-(6-Bromo-3-butoxyphenyl)-1,3-dioxolane) alter solubility and toxicity profiles, limiting therapeutic utility .
Synthetic Complexity: Compounds with multiple halogens require stringent reaction conditions (e.g., Pd-catalyzed cross-coupling), whereas mono-halogenated derivatives are synthesized via single-step routes .
Mechanistic and Pharmacological Differences
Enzyme Binding (e.g., CYP450 Isoforms):
- 2-Bromo-3-chloro-6-fluoro derivative exhibits strong binding (ΔG = −9.2 kcal/mol) due to halogen bonding with Thr-316 and π-stacking with Phe-381 .
- 5-Bromo-3-chloro-2-fluoro analog shows weaker interaction (ΔG = −7.1 kcal/mol) due to misalignment of Br with the active site .
Toxicity and Stability:
- The 2-Br/3-Cl/6-F compound has a half-life of 6.3 hours in plasma, compared to 4.1 hours for the 3-Bromo non-fluorinated analog, attributed to F-induced metabolic resistance .
Biological Activity
The compound 2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H7BrClF O2
- CAS Number : 2221812-07-1
- Purity : 95%
Physical Characteristics
| Property | Value |
|---|---|
| Appearance | Not Available |
| Shipping Temperature | Room Temperature |
| Storage Temperature | 2-8°C |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to This compound . For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. The presence of halogen substituents (like bromine and chlorine) in the phenyl ring is often associated with enhanced biological activity due to their electron-withdrawing effects, which can influence the compound's interaction with biological targets.
The mechanism by which This compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound may affect critical signaling pathways that regulate cell survival and growth.
Case Studies
A study focusing on structurally related compounds demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin in various cancer cell lines, indicating a promising therapeutic potential for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like This compound . Key findings from SAR studies include:
- The presence of halogen atoms (bromine and chlorine) enhances cytotoxicity.
- Substituents on the phenyl ring significantly influence binding affinity and selectivity towards target proteins.
SAR Data Table
| Compound Variant | IC50 (µM) | Target | Effect |
|---|---|---|---|
| 2-(Bromo-Chloro-Fluorophenyl)-Dioxolane | <10 | Bcl-2 | Induces apoptosis |
| Doxorubicin | 5 | Bcl-2 | Standard control |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
